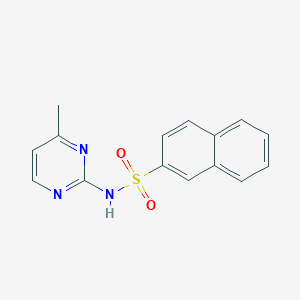
N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide, also known as MPNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPNS is a sulfonamide derivative that has been found to exhibit a range of interesting biochemical and physiological effects, making it an ideal candidate for further investigation.
作用机制
The mechanism of action of N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific targets such as protein kinases. This binding can lead to inhibition of the target enzyme, which can have downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines. Additionally, N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide has been found to inhibit the growth of various bacteria and fungi, making it a potential antimicrobial agent.
实验室实验的优点和局限性
One advantage of using N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide in lab experiments is its high selectivity for certain targets such as protein kinases. This can allow for more precise manipulation of specific signaling pathways. However, one limitation of using N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide. For example, further investigation into the compound's mechanism of action could lead to the development of more selective inhibitors of specific protein kinases. Additionally, N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide could be further explored as a potential antimicrobial agent, particularly in the context of drug-resistant infections. Finally, the use of N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide as a fluorescent probe for the detection of protein kinase activity could be expanded to other signaling pathways and cellular processes.
合成方法
The synthesis of N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 4-methyl-2-aminopyrimidine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide has been shown to be a useful tool in various scientific research applications. For example, it has been used as a fluorescent probe for the detection of protein kinase activity in vitro. Additionally, N-(4-methyl-2-pyrimidinyl)-2-naphthalenesulfonamide has been used as a selective inhibitor of the protein kinase CK2, which has implications for the treatment of cancer and other diseases.
属性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC 名称 |
N-(4-methylpyrimidin-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H13N3O2S/c1-11-8-9-16-15(17-11)18-21(19,20)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3,(H,16,17,18) |
InChI 键 |
ITTPKCDBJRHVHK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
溶解度 |
28.1 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)

![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)




